molecular formula C6H14KN B3055859 Potassium diisopropylamide CAS No. 67459-71-6

Potassium diisopropylamide

Cat. No.: B3055859
CAS No.: 67459-71-6
M. Wt: 139.28 g/mol
InChI Key: ZMJJCODMIXQWCQ-UHFFFAOYSA-N
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Description

Potassium diisopropylamide is a strong, non-nucleophilic base widely used in organic synthesis. It is known for its ability to deprotonate weakly acidic compounds, making it a valuable reagent in various chemical reactions. The compound is typically used in the formation of enolates, which are crucial intermediates in many organic transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium diisopropylamide can be prepared by reacting diisopropylamine with potassium metal or potassium hydride. The reaction is typically carried out in an aprotic solvent such as tetrahydrofuran (THF) at low temperatures to prevent side reactions. The general reaction is as follows:

(CH3\text{(CH}_3(CH3​

Properties

IUPAC Name

potassium;di(propan-2-yl)azanide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N.K/c1-5(2)7-6(3)4;/h5-6H,1-4H3;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMJJCODMIXQWCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[N-]C(C)C.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14KN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20454147
Record name potassium diisopropylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20454147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67459-71-6
Record name potassium diisopropylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20454147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium diisopropylamide
Reactant of Route 2
Potassium diisopropylamide
Reactant of Route 3
Potassium diisopropylamide
Reactant of Route 4
Potassium diisopropylamide
Reactant of Route 5
Potassium diisopropylamide
Reactant of Route 6
Potassium diisopropylamide

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